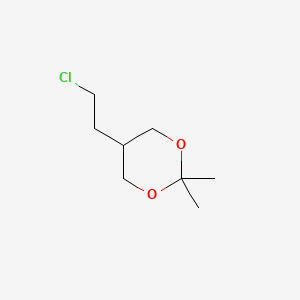![molecular formula C11H21Cl3O3Si B14311777 Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane CAS No. 116851-53-7](/img/structure/B14311777.png)
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. This compound is characterized by the presence of a trichloromethyl group, diethoxy groups, and a silane moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-4,4-diethoxybut-3-en-2-one with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The silane group is susceptible to hydrolysis, leading to the formation of silanols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the by-products and drive the reaction to completion.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Silanols: Hydrolysis of the silane group results in the formation of silanols.
Applications De Recherche Scientifique
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trichloromethyl and silane groups into organic molecules.
Material Science: The compound is used in the synthesis of silane-modified polymers and materials with unique properties.
Biological Studies: It is employed in the modification of biomolecules for studying their interactions and functions.
Mécanisme D'action
The mechanism of action of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane involves the reactivity of its functional groups. The trichloromethyl group can undergo nucleophilic substitution, while the silane group can form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and materials, imparting new properties and functionalities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane: Similar in structure but with different substituents on the butenyl group.
Trimethylsilyl Chloride: A simpler silane compound used in similar applications but lacks the trichloromethyl and diethoxy groups.
Uniqueness
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is unique due to its combination of trichloromethyl, diethoxy, and silane groups, which provide a distinct set of reactivity and applications compared to other silane compounds.
Propriétés
Numéro CAS |
116851-53-7 |
|---|---|
Formule moléculaire |
C11H21Cl3O3Si |
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
trimethyl-(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H21Cl3O3Si/c1-6-15-10(16-7-2)8-9(11(12,13)14)17-18(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
DNSMFLWSMOZEMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC(C(Cl)(Cl)Cl)O[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
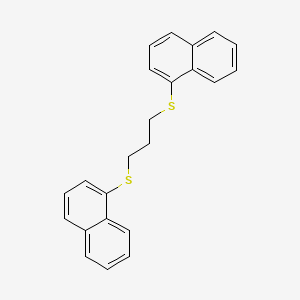
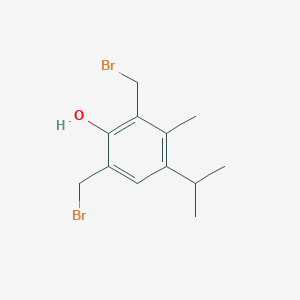

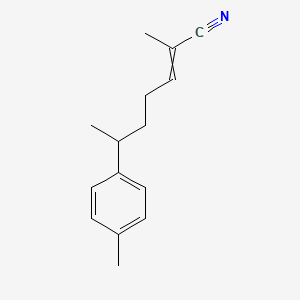
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)
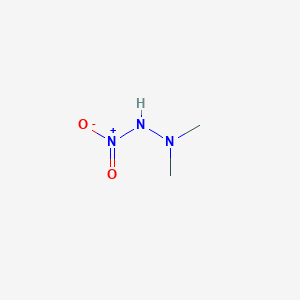

![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
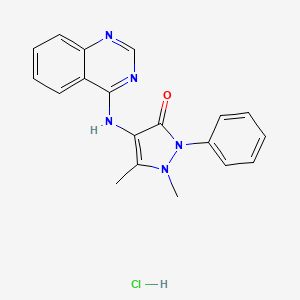
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
